Cas no 1260670-13-0 (4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine)

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a chloro substituent at the 4-position and a methyl group at the 2-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. Its partially saturated ring system enhances stability while maintaining reactivity for further functionalization. The chloro group offers a handle for nucleophilic substitution, enabling diverse derivatization pathways. The compound’s rigid scaffold is valuable in medicinal chemistry for designing inhibitors or modulators targeting enzyme active sites. Suitable for controlled reactions under standard conditions, it is commonly utilized in research and industrial applications requiring precise molecular frameworks.
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine structure
1260670-13-0 structure
Product name:4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine
CAS No:1260670-13-0
MF:C8H10ClN3
MW:183.638100147247
CID:5250077

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-CHLORO-2-METHYL-5,6,7,8-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE
    • AB73930
    • 4-CHLORO-2-METHYL-5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE
    • Pyrido[2,3-d]pyrimidine, 4-chloro-5,6,7,8-tetrahydro-2-methyl-
    • 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine
    • Inchi: 1S/C8H10ClN3/c1-5-11-7(9)6-3-2-4-10-8(6)12-5/h2-4H2,1H3,(H,10,11,12)
    • InChI Key: GMRNTDXJEWLUCE-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(C)=N1)NCCC2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 164
  • XLogP3: 2.3
  • Topological Polar Surface Area: 37.8

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-372720-0.1g
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine
1260670-13-0
0.1g
$1572.0 2023-03-02
Enamine
EN300-372720-0.05g
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine
1260670-13-0
0.05g
$1500.0 2023-03-02
Enamine
EN300-372720-0.25g
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine
1260670-13-0
0.25g
$1642.0 2023-03-02
Enamine
EN300-372720-0.5g
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine
1260670-13-0
0.5g
$1714.0 2023-03-02
Enamine
EN300-372720-5.0g
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine
1260670-13-0
5.0g
$5179.0 2023-03-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1352963-5mg
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
1260670-13-0 95%
5mg
¥16077.00 2024-08-09
Enamine
EN300-372720-10.0g
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine
1260670-13-0
10.0g
$7681.0 2023-03-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01064959-1g
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine
1260670-13-0 95%
1g
¥8820.0 2023-04-04
Enamine
EN300-372720-2.5g
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine
1260670-13-0
2.5g
$3501.0 2023-03-02
Enamine
EN300-372720-1.0g
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine
1260670-13-0
1g
$0.0 2023-06-07

Additional information on 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine

4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine: A Comprehensive Overview

The compound with CAS No. 1260670-13-0, known as 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydropyridopyrimidines, which are known for their unique structural features and potential bioactivity. Recent studies have highlighted its promising applications in drug discovery and development.

The tetrahydropyrido[2,3-D]pyrimidine core of this compound is a bicyclic structure that combines the properties of both pyridine and pyrimidine rings. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position introduces additional functional diversity to the molecule. These substituents not only influence the physical properties of the compound but also play a crucial role in its interactions with biological systems.

Recent research has focused on the synthesis and characterization of this compound. Advanced synthetic methodologies, including multi-component reactions and catalytic processes, have been employed to efficiently construct the tetrahydropyrido[2,3-D]pyrimidine framework. These methods have significantly improved the yield and purity of the compound, making it more accessible for further studies.

The 4-chloro-2-methyl substitution pattern in this compound has been shown to enhance its stability and solubility in various solvents. This makes it an ideal candidate for exploring its pharmacokinetic properties. Preliminary in vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. Such findings underscore its potential as a lead molecule for drug development.

In addition to its pharmacological applications, 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine has also been investigated for its electronic properties. Computational studies using density functional theory (DFT) have revealed that the molecule possesses unique electronic transitions that could be exploited in optoelectronic devices. This dual functionality further highlights its versatility as a research subject.

Looking ahead, ongoing research aims to explore the stereochemical properties of this compound and its impact on biological activity. The development of enantioselective synthesis methods is expected to provide deeper insights into its chiral behavior and therapeutic potential. Furthermore, collaborative efforts between chemists and biologists are being undertaken to assess its efficacy in animal models of disease.

In conclusion, 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine represents a compelling example of how structural diversity can be harnessed to design novel compounds with multifaceted applications. As research continues to unfold, this compound is poised to make significant contributions to both academic and industrial advancements in chemistry and pharmacology.

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